molecular formula CHCl4PS B14473735 (Dichloromethyl)phosphonothioic dichloride CAS No. 65275-25-4

(Dichloromethyl)phosphonothioic dichloride

Cat. No.: B14473735
CAS No.: 65275-25-4
M. Wt: 217.9 g/mol
InChI Key: SGEGXDAIJPANKH-UHFFFAOYSA-N
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Description

(Dichloromethyl)phosphonothioic dichloride is a chemical compound with the molecular formula CH₃Cl₂PS. It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon and other elements. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dichloromethyl)phosphonothioic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methyl chloride (CH₃Cl) and sulfur (S) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)phosphonothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler phosphonothioic compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Oxidized products include phosphonic acids and their derivatives.

    Reduction: Reduced products include simpler phosphonothioic compounds.

    Substitution: Substituted products vary depending on the substituent used, such as alkyl or aryl phosphonothioic dichlorides.

Scientific Research Applications

(Dichloromethyl)phosphonothioic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dichloromethyl)phosphonothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic dichloride (CH₃P(O)Cl₂): Similar in structure but contains an oxygen atom instead of sulfur.

    Dichloromethylphosphine (CH₃PCl₂): Lacks the sulfur atom and has different reactivity.

    Methylphosphonodichloridic acid (CH₃P(O)Cl₂): Another oxygen-containing analog.

Uniqueness

(Dichloromethyl)phosphonothioic dichloride is unique due to the presence of sulfur, which imparts different chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that its oxygen-containing counterparts may not be able to perform.

Properties

CAS No.

65275-25-4

Molecular Formula

CHCl4PS

Molecular Weight

217.9 g/mol

IUPAC Name

dichloro-(dichloromethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/CHCl4PS/c2-1(3)6(4,5)7/h1H

InChI Key

SGEGXDAIJPANKH-UHFFFAOYSA-N

Canonical SMILES

C(P(=S)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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